Di-(isobutyl)dithiocarbamic acid

CAS No.: 7283-77-4

Cat. No.: VC18432200

Molecular Formula: C9H19NS2

Molecular Weight: 205.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7283-77-4 |

|---|---|

| Molecular Formula | C9H19NS2 |

| Molecular Weight | 205.4 g/mol |

| IUPAC Name | bis(2-methylpropyl)carbamodithioic acid |

| Standard InChI | InChI=1S/C9H19NS2/c1-7(2)5-10(9(11)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |

| Standard InChI Key | CBQPQMSTIARRSA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN(CC(C)C)C(=S)S |

Introduction

Chemical Identity and Structural Characteristics

Di-(isobutyl)dithiocarbamic acid belongs to the dithiocarbamate family, which features a nitrogen atom bonded to two sulfur atoms and two organic substituents. The compound’s IUPAC name is derived from its isobutyl groups () attached to the nitrogen atom. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7283-77-4 | |

| Molecular Formula | ||

| Molecular Weight | 205.38 g/mol | |

| InChIKey | CBQPQMSTIARRSA-UHFFFAOYSA-N | |

| SMILES | CC(C)CN(CC(C)C)C(=S)S |

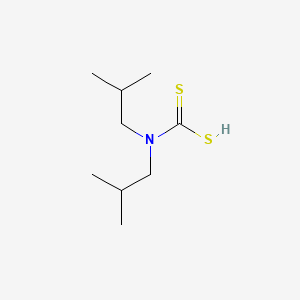

The molecular structure (Fig. 1) comprises a dithiocarbamate core () with two isobutyl groups creating steric hindrance, which influences its reactivity and binding affinity. Spectroscopic data, including IR and NMR, confirm the presence of characteristic functional groups:

-

IR (KBr, ): 3100 cm (N–H stretch), 1464 cm (C–N stretch), and 543 cm (C–S stretch) .

-

NMR (CDCl): δ 0.98 (m, 2–CH), 1.26–1.68 (m, –CH– chains), 4.28 (s, –CH– near N) .

Synthesis and Reaction Mechanisms

The synthesis of di-(isobutyl)dithiocarbamic acid typically involves a one-pot reaction between diisobutylamine, carbon disulfide (), and a base under mild conditions:

Subsequent acidification yields the free dithiocarbamic acid. Key synthetic parameters include:

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Methanol | 80% |

| Temperature | Room temperature (20–25°C) | – |

| Reaction Time | 1 hour (stirring) | – |

| Base | Sodium hydroxide () | – |

This method, optimized for safety and efficiency, avoids high temperatures and hazardous reagents . The sodium salt intermediate () is crystalline () and serves as a precursor for further derivatization.

Physicochemical and Thermochemical Properties

Di-(isobutyl)dithiocarbamic acid is a yellow solid at room temperature. Its thermochemical stability has been characterized via enthalpy of formation () measurements:

The negative indicates thermodynamic stability, consistent with its persistence in industrial applications. The compound’s solubility profile varies with pH; it is sparingly soluble in water but dissolves in polar organic solvents like methanol and chloroform .

Applications in Agriculture and Industry

Dithiocarbamates, including di-(isobutyl)dithiocarbamic acid, are widely utilized as:

Agricultural Fungicides

The compound’s metal complexes (e.g., with Zn or Mn) disrupt fungal enzyme systems, making it effective against phytopathogens. Field studies report efficacy in controlling Botrytis cinerea and Fusarium species .

Rubber Vulcanization Accelerators

In the rubber industry, dithiocarbamates reduce vulcanization time by catalyzing sulfur cross-linking. Di-(isobutyl)dithiocarbamic acid derivatives enhance tensile strength and elasticity in synthetic rubbers .

Coordination Chemistry

The dithiocarbamate group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, Ni). These complexes are studied for catalytic and magnetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume